molecular formula C18H19N5O2 B11663638 N'-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 402514-88-9

N'-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663638
CAS No.: 402514-88-9
M. Wt: 337.4 g/mol
InChI Key: YWSFVNILVDNXES-XDHOZWIPSA-N
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Description

N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a methylpyrrole moiety, and a pyrazole carbohydrazide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-ethoxybenzaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Methoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as hydroxy or methoxy groups.

Properties

CAS No.

402514-88-9

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-3-25-17-9-5-4-7-13(17)12-19-22-18(24)15-11-14(20-21-15)16-8-6-10-23(16)2/h4-12H,3H2,1-2H3,(H,20,21)(H,22,24)/b19-12+

InChI Key

YWSFVNILVDNXES-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C

Origin of Product

United States

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